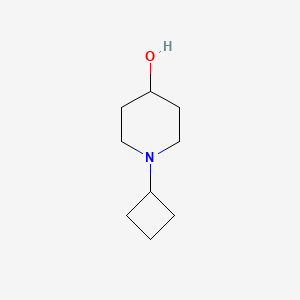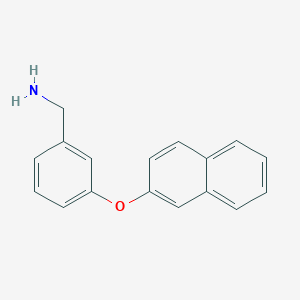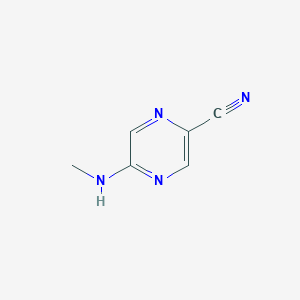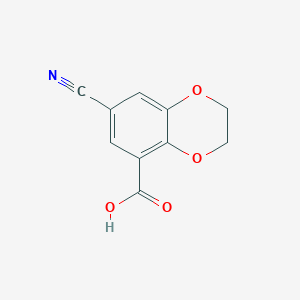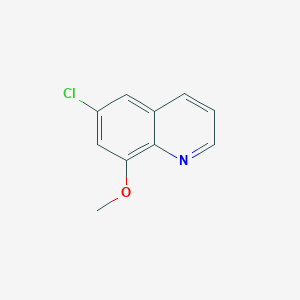
6-Chloro-8-methoxyquinoline
Vue d'ensemble
Description
6-Chloro-8-methoxyquinoline is a chemical compound with the molecular weight of 193.63 . It is a white to yellow powder or crystals and its IUPAC name is 6-chloro-8-methoxyquinoline . The InChI code for this compound is 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 .
Synthesis Analysis
The synthesis of quinoline and its derivatives, which includes 6-Chloro-8-methoxyquinoline, has been a subject of interest in recent research . Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular structure of 6-Chloro-8-methoxyquinoline can be represented by the InChI code 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
6-Chloro-8-methoxyquinoline is a white to yellow powder or crystals . It has a molecular weight of 193.63 and is stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Applications
6-Chloro-8-methoxyquinoline has been studied for its antimicrobial properties. The compound’s structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to the death of the microorganism . This makes it a potential candidate for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.
Anticancer Research
The quinoline nucleus, which is part of the 6-Chloro-8-methoxyquinoline structure, is known to exhibit anticancer activity . Researchers are exploring this compound for its potential to inhibit cancer cell growth and proliferation. Its mechanism may involve interference with DNA replication or inhibiting enzymes that are crucial for tumor growth.
Antifungal Studies
Similar to its antibacterial properties, 6-Chloro-8-methoxyquinoline also shows promise in antifungal research. Its ability to penetrate fungal cell membranes and disrupt normal cellular processes could lead to effective treatments for fungal infections, which are particularly challenging to treat due to the robust nature of fungal cells .
Alzheimer’s Disease Research
Compounds containing the quinoline moiety have been associated with therapeutic value in neurodegenerative diseases such as Alzheimer’s . 6-Chloro-8-methoxyquinoline may contribute to the development of drugs that can mitigate the progression of such diseases by protecting neuronal cells or by inhibiting the aggregation of amyloid plaques.
Drug Development and Synthesis
In drug development, 6-Chloro-8-methoxyquinoline serves as a building block for synthesizing various pharmacologically active scaffolds . Its versatility in chemical reactions makes it a valuable starting material for constructing complex molecules that could lead to new therapeutic drugs.
Industrial Chemistry Applications
Beyond medicinal chemistry, 6-Chloro-8-methoxyquinoline finds applications in industrial chemistry due to its reactivity and stability. It can be used in the synthesis of dyes, organic light-emitting diodes (OLEDs), and as a catalyst or reagent in various chemical reactions .
Safety and Hazards
Orientations Futures
Quinoline derivatives, including 6-Chloro-8-methoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer . The synthesis of these compounds is also being optimized for greener and more sustainable chemical processes .
Propriétés
IUPAC Name |
6-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPUKCCECLBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728695 | |
| Record name | 6-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methoxyquinoline | |
CAS RN |
1355066-78-2 | |
| Record name | 6-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
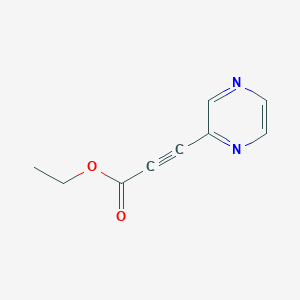
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)
![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
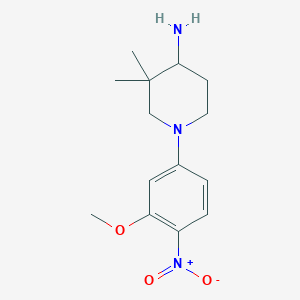
![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)
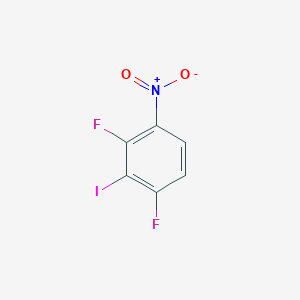
![4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane](/img/structure/B1427039.png)
